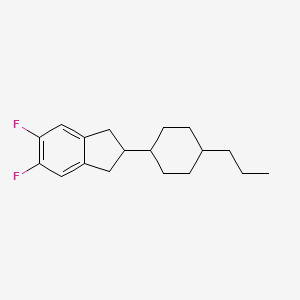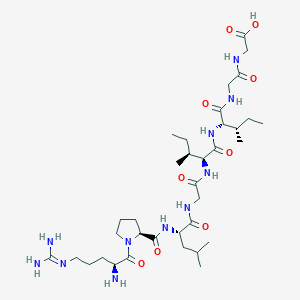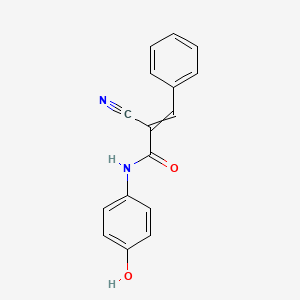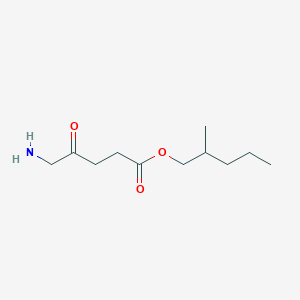
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a dihydroindene core substituted with difluoro and propylcyclohexyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and cyclohexyl derivatives. The key steps in the synthesis may involve:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the dihydroindene core through cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Substitution: Introduction of the propylcyclohexyl group via Friedel-Crafts alkylation or similar substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-6-(4-propylcyclohexyl)-5,6,7,8-tetrahydronaphthalene: Shares structural similarities but differs in the degree of saturation and ring structure.
4-Propylcyclohexylbenzene: Lacks the indene core but contains the propylcyclohexyl group.
Difluorobenzene derivatives: Similar fluorination pattern but different core structures.
Uniqueness
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its combination of fluorination, cyclohexyl substitution, and dihydroindene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
161712-59-0 |
|---|---|
Molecular Formula |
C18H24F2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H24F2/c1-2-3-12-4-6-13(7-5-12)14-8-15-10-17(19)18(20)11-16(15)9-14/h10-14H,2-9H2,1H3 |
InChI Key |
WHXPJNXLCGQAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CC3=CC(=C(C=C3C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)

![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)


